molecular formula C24H20N2O5 B12164269 3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12164269
M. Wt: 416.4 g/mol
InChI Key: DZTJUFNZWYTNKJ-LSDHQDQOSA-N
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Description

3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through reactions such as Friedel-Crafts acylation, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrol-2-one derivatives and compounds with similar functional groups and aromatic structures.

Uniqueness

What sets 3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one apart is its unique combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H20N2O5

Molecular Weight

416.4 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(4-methoxyphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C24H20N2O5/c1-30-17-10-6-15(7-11-17)21-20(22(27)16-8-12-18(31-2)13-9-16)23(28)24(29)26(21)19-5-3-4-14-25-19/h3-14,21,27H,1-2H3/b22-20+

InChI Key

DZTJUFNZWYTNKJ-LSDHQDQOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C(=O)N2C4=CC=CC=N4

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2C4=CC=CC=N4

Origin of Product

United States

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